molecular formula C16H23NO3 B386445 2-(Nonanoylamino)benzoic acid

2-(Nonanoylamino)benzoic acid

Cat. No.: B386445
M. Wt: 277.36g/mol
InChI Key: FDGYDHRKGHQSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Nonanoylamino)benzoic acid is a benzoic acid derivative featuring a nonanoyl (nine-carbon acyl) group attached to the amino substituent at the ortho position of the benzene ring. This structural motif combines the carboxylic acid functionality of benzoic acid with a long aliphatic chain, conferring unique physicochemical properties.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36g/mol

IUPAC Name

2-(nonanoylamino)benzoic acid

InChI

InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-12-15(18)17-14-11-9-8-10-13(14)16(19)20/h8-11H,2-7,12H2,1H3,(H,17,18)(H,19,20)

InChI Key

FDGYDHRKGHQSMR-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Antitumor Activity

  • Av7 (2-Acetylamino benzoic acid methyl ester): Exhibits potent inhibition against human gastric (AGS), liver (HepG2), and lung (A549) cancer cell lines, surpassing the efficacy of the reference drug 5-FU in some cases .
  • However, excessive lipophilicity could reduce bioavailability.

Receptor Binding and Taste Modulation

  • 2-Benzoylbenzoic Acid Derivatives: Substituents like methyl or methoxy groups on the benzoyl ring lower binding energy (ΔGbinding) to T1R3 taste receptors, influencing bitter taste perception . The nonanoyl chain’s length and flexibility might similarly modulate receptor interactions, though this requires experimental validation.

Computational Insights

  • Docking Studies: highlights that substituent bulk and polarity critically affect receptor binding. For example, 2-(4-methylbenzoyl)benzoic acid shows stronger T1R3 affinity than its methoxy counterpart . Molecular dynamics simulations of this compound could predict its interaction with biological targets, emphasizing the role of the nonanoyl chain in hydrophobic interactions.

Q & A

Q. Which software packages are recommended for crystallographic data analysis of this compound?

  • Methodological Answer :
  • Structure Solution : SHELXD for heavy-atom positioning; SHELXE for phase extension .
  • Refinement : SHELXL with TWIN/SUMP commands for disorder .
  • Visualization : ORTEP-3 for thermal ellipsoid plots; Coot for model rebuilding .

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